![molecular formula C10H10N2 B2722158 3-Cyclopropylimidazo[1,5-a]pyridine CAS No. 1431656-20-0](/img/structure/B2722158.png)
3-Cyclopropylimidazo[1,5-a]pyridine
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Overview
Description
3-Cyclopropylimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C10H10N2. It is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for numerous decades . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis
Imidazo[1,5-a]pyridine is a fused bicyclic heterocycle . The structure of imidazo[1,5-a]pyridine derivatives has been confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates has been reported .Physical And Chemical Properties Analysis
Imidazo[1,5-a]pyridine derivatives have unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Cyclopropylimidazo[1,5-a]pyridine derivatives have been utilized as precursors in the synthesis of various polyheterocyclic compounds. For instance, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used to construct new polyheterocyclic ring systems, leading to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. These derivatives exhibit interesting biological properties and potential medicinal applications (Abdel‐Latif et al., 2019).
Development of Antimicrobial Agents
Novel pyrazolo[1,5-a]pyrimidines have been synthesized based on 5-aminopyrazoles and evaluated for their antimicrobial activity. The study aimed to prepare novel antimicrobial agents, revealing their structures using different spectral data, and determining both the molecular docking and RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).
Optoelectronic and Charge Transfer Properties
3-Cyclopropylimidazo[1,5-a]pyridine derivatives have been studied for their optoelectronic and charge transfer properties at molecular and solid-state bulk levels. Compounds like 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine have been explored for their potential use in multifunctional organic semiconductor devices, highlighting their relevance in the development of new materials with efficient optoelectronic properties (Irfan et al., 2019).
Anticancer Activity Assessment
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer activity against various carcinoma cell lines. The cytotoxic activity of these compounds has been evaluated, revealing significant potential against breast, liver, and colon carcinoma cells. The study also involved molecular modeling to understand the interaction of these compounds with specific enzymes, which is crucial for the development of targeted anticancer therapies (Metwally & Deeb, 2018).
Future Directions
Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications .
properties
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h1-3,6-8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVWFKFSJSQZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylimidazo[1,5-a]pyridine |
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